Deoxy Artemisinin-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deoxy Artemisinin-d3 is a derivative of artemisinin, a compound originally isolated from the plant Artemisia annua. Artemisinin and its derivatives are well-known for their potent antimalarial properties. This compound is a deuterated form of deoxyartemisinin, where three hydrogen atoms are replaced by deuterium. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a subject of interest in medicinal chemistry and pharmacology .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Artemisinin-d3 typically involves the reduction of artemisinin. One common method includes the use of boron trifluoride/diethyl ether and sodium borohydride to achieve the reduction . The process can be summarized as follows:

Reduction of Artemisinin: Artemisinin is treated with boron trifluoride/diethyl ether and sodium borohydride to produce 10-deoxyartemisinin.

Deuteration: The hydrogen atoms in 10-deoxyartemisinin are replaced with deuterium to obtain this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反应分析

Types of Reactions: Deoxy Artemisinin-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions are used in its synthesis and can also modify its structure further.

Substitution: Deuterium atoms can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various reagents, such as halogens and organometallic compounds, are employed.

Major Products Formed: The major products formed from these reactions include various deuterated derivatives of artemisinin, each with unique pharmacological properties .

科学研究应用

Based on the search results, here's what is known about artemisinin derivatives and their applications:

Artemisinin and its Derivatives: Applications and Research

Artemisinin, originally identified as an anti-malarial compound, has demonstrated anticancer properties . Research is ongoing to explore artemisinin derivatives for drug development, with a focus on creating non-toxic options .

Cardiotoxicity Prediction and Safe Derivatives

- Machine learning models have been used to predict the cardiotoxicity of artemisinin derivatives .

- A study using a chemical library of 374 artemisinin derivatives identified seven compounds with low cardiotoxicity, including deoxyartemisinin . These compounds also passed toxicity filtering for hepatotoxicity, mutagenicity, tumorigenicity, and reproductive toxicity .

- Experimental validation using the AC16 cardiomyocyte cell line supported the in silico cardiotoxicity model predictions .

Anti-angiogenic Effects

- Artemisinin exhibits anticancer activity through anti-angiogenic effects .

- Molecular docking studies of 52 artemisinin derivatives showed a significant inverse relationship between binding energies to vascular endothelial growth factor receptor 1 (VEGFR1) and in vivo anti-angiogenic activity .

- Artemisinin derivatives interact strongly with VEGFR1, suggesting they target this receptor .

Artemisinin Degradation

- Artemisinin derivatives such as artesunate (AS), artemether (AM), and dihydroartemisinin (DHA) can degrade when stored at high temperatures .

- Degradation products of DHA have been identified using liquid chromatography-mass spectrometry (LC-MS) .

- 2-deoxyartemisinin is one identified degradation product of artemisinin .

Bioavailability

- The oral bioavailability of artemisinin was found to be about 7 times higher than that of deoxyartemisinin in rats .

Other Applications

作用机制

The mechanism of action of Deoxy Artemisinin-d3 is similar to that of artemisinin. It involves the cleavage of the endoperoxide bridge by iron, leading to the generation of reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to the death of the target organism, such as the malaria parasite . The deuteration may enhance the stability of the compound, potentially leading to prolonged activity and reduced resistance development .

相似化合物的比较

Artemisinin: The parent compound with potent antimalarial activity.

Dihydroartemisinin: A reduced form of artemisinin with improved solubility and bioavailability.

Artemether and Artesunate: Semisynthetic derivatives used in combination therapies for malaria.

Deoxydihydro-artemisinin: Another deuterated derivative with similar properties

Uniqueness: Deoxy Artemisinin-d3 stands out due to its deuterium substitution, which can enhance metabolic stability and alter pharmacokinetics. This makes it a valuable compound for developing new therapeutic agents with potentially improved efficacy and safety profiles .

生物活性

Deoxy Artemisinin-d3 is a derivative of artemisinin, a well-known antimalarial compound derived from the plant Artemisia annua. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic potential against various diseases, particularly malaria and bacterial infections.

Chemical Structure and Properties

This compound is characterized by the absence of the peroxide bridge that is integral to the activity of its parent compound, artemisinin. This structural modification impacts its biological activity and pharmacokinetic properties. The following table summarizes key chemical and pharmacokinetic properties:

| Compound | Molecular Weight (g/mol) | Log P (octanol-water) | Oral Bioavailability (%) | Half-life (h) |

|---|---|---|---|---|

| This compound | 266.336 | 2.059 | 1.60 ± 0.317 | 1.12 ± 0.16 |

| Artemisinin | 282.336 | 1.719 | 12.2 ± 0.832 | - |

| 10-Deoxoartemisinin | 268.352 | 2.725 | 26.1 ± 7.04 | - |

The data indicates that this compound has significantly lower oral bioavailability compared to artemisinin and its derivative, 10-Deoxoartemisinin, which may limit its therapeutic efficacy in clinical settings .

Pharmacokinetics

Pharmacokinetic studies reveal that after intravenous administration, this compound reaches a peak plasma concentration of approximately 1069ng mL with a half-life of about 1.12h . The elimination profile indicates that it is rapidly cleared from circulation, which may necessitate frequent dosing to maintain therapeutic levels.

This compound exhibits several mechanisms of action:

- Antimalarial Activity : While lacking the peroxide bridge, this compound retains some antimalarial properties, although significantly reduced compared to artemisinin derivatives . The mechanisms are believed to involve interaction with heme in the malaria parasite's digestive vacuole, leading to the generation of reactive oxygen species (ROS) that disrupt cellular function .

- Antibacterial Effects : Recent studies have shown that artemisinin derivatives can restore the efficacy of antibiotics against resistant strains of bacteria by inhibiting specific bacterial enzymes such as MCR-1 . This suggests a potential role for this compound in combination therapies for treating resistant infections.

Case Study: Antimalarial Efficacy

A study conducted on various artemisinin derivatives demonstrated that this compound had a markedly lower efficacy against Plasmodium falciparum compared to its parent compound . The IC50 values indicated an approximately 1000-fold reduction in potency, highlighting the importance of the peroxide bridge in antimalarial activity.

Research Findings

Recent research has focused on optimizing the use of artemisinin derivatives in clinical settings:

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles indicate that modifications to the chemical structure significantly affect bioavailability and therapeutic potential .

- Toxicity Studies : Machine learning models have been employed to predict cardiotoxicity among various artemisinin derivatives, including this compound . These findings are crucial for determining safe dosage levels in clinical applications.

属性

分子式 |

C15H22O4 |

|---|---|

分子量 |

269.35 g/mol |

IUPAC 名称 |

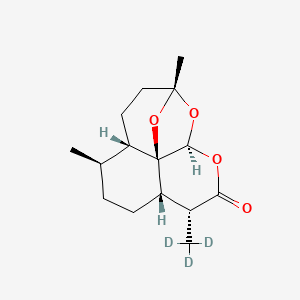

(1S,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 |

InChI 键 |

ZQGMLVQZBIKKMP-OGUHANSASA-N |

手性 SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@](O4)(CC3)C)C |

规范 SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。